Impurity of Calcipotriol refers to the unwanted substances that may be present in formulations of Calcipotriol, a synthetic derivative of vitamin D2 primarily used in the treatment of plaque psoriasis. Calcipotriol is marketed under various brand names, including Dovonex and Taclonex, and is known for its ability to modulate skin cell proliferation and differentiation. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to understand their sources and classifications.
Calcipotriol is synthesized from 7-dehydrocholesterol, which undergoes photochemical conversion to vitamin D3 (cholecalciferol) in human skin upon exposure to ultraviolet light. The synthetic process involves creating a compound that mimics the structure and function of natural vitamin D but with modifications that enhance its therapeutic properties against psoriasis.
Calcipotriol belongs to the class of organic compounds known as vitamin D derivatives. It is classified as a small molecule drug and is categorized under topical antipsoriatics. Its chemical structure includes a secosteroid backbone typical of vitamin D compounds.
The synthesis of Calcipotriol typically involves several steps, including:
The synthesis pathway can include reactions such as:
The molecular formula for Calcipotriol is , with a molecular weight of approximately 412.6 g/mol. Its structural representation includes multiple rings characteristic of steroids and specific functional groups that contribute to its activity.
Calcipotriol can undergo various chemical reactions during its synthesis and formulation:
Analytical methods such as HPLC and mass spectrometry are utilized to monitor these reactions and quantify impurities throughout the drug development process.
Calcipotriol exerts its effects primarily through binding to the Vitamin D receptor (VDR) in skin cells. This interaction modulates gene expression related to cell proliferation and differentiation, particularly in keratinocytes, which are crucial for skin health.
Research indicates that Calcipotriol's mechanism involves downregulating pro-inflammatory cytokines while upregulating anti-inflammatory pathways, contributing to its therapeutic effects against psoriasis.
Relevant analyses include stability studies under various conditions to ensure product integrity throughout its shelf life.
Calcipotriol is primarily used in dermatology for treating plaque psoriasis due to its ability to normalize skin cell turnover and reduce inflammation. Its applications extend beyond psoriasis treatment; ongoing research explores its potential in other skin disorders characterized by abnormal keratinocyte proliferation.
Impurity profiling constitutes a critical pharmacopoeial requirement for Calcipotriol active pharmaceutical ingredient (API) and drug product batches. The European Pharmacopoeia (EP) specifically designates and monitors several impurities labeled Calcipotriol EP Impurity A through I, reflecting their significance in quality assessment [1] [5]. These impurities originate primarily from two sources: process-related impurities generated during chemical synthesis (including isomeric byproducts, intermediates like 1,3-bi-TBS-trans-Calcipotriol [CAS 112849-26-0], and unreacted precursors such as (24S)-MC 976 [CAS 112849-14-6]) and degradation products formed under stress conditions (hydrolysis, oxidation, photolysis, or thermal exposure) [1]. Their presence, even at trace levels, can adversely impact therapeutic performance through reduced biological activity or unintended pharmacological effects. Consequently, comprehensive impurity profiles—encompassing identification, structural elucidation, and quantification—form the foundation of robust specifications ensuring batch-to-batch consistency and compliance with stringent regulatory quality standards. Suppliers provide high-purity reference standards (>90-98%) essential for accurate analytical method development and validation [1] [2].
Table 1: Key Calcipotriol Impurities Monitored per Pharmacopoeial Standards
| Impurity Designation | CAS Number | Purity of Available Standards | Primary Origin | Category |
|---|---|---|---|---|
| Calcipotriol EP Impurity A | 126860-83-1 | >98% | Synthesis Byproduct | Process-Related |
| Calcipotriol EP Impurity B | 2948288-30-8 | ≥90% | Synthesis Byproduct | Process-Related |
| Calcipotriol EP Impurity C | 113082-99-8 | 95% | Degradation / Synthesis | Process/Degradation |
| Calcipotriol EP Impurity D | 112827-99-3 | 95% | Synthesis Byproduct | Process-Related |
| Calcipotriol EP Impurity F | 112875-61-3 | >98% | Degradation Product | Degradation |
| Calcipotriol EP Impurity I | Not Specified | Not Specified | Degradation (Suprasterol) | Degradation |
| Calcipotriol Impurity 1 | 112849-47-5 | >95% | Synthesis Intermediate | Process-Related |
| Bis-O-TBS-trans-Calcipo. | 112849-27-1 | 97% | Protected Intermediate | Process-Related |
Calcipotriol impurity control operates within well-defined global regulatory frameworks. The International Council for Harmonisation (ICH) guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) establish core principles for identification thresholds, qualification thresholds, and reporting thresholds based on maximum daily dose. These thresholds mandate rigorous analytical investigations and toxicological assessments for impurities exceeding specified levels (typically 0.10% or lower for potent compounds like Calcipotriol). Pharmacopoeias provide enforceable standards: The European Pharmacopoeia (EP) monograph for Calcipotriol details specific acceptance criteria for listed impurities (Impurities A-I), often setting individual limits at or below 0.5% and a total impurity limit [1] [5]. Regulatory submissions (New Drug Applications - NDAs, Abbreviated New Drug Applications - ANDAs) must include comprehensive data packages utilizing qualified reference standards (e.g., Calcipotriol EP Impurity A [CAS 126860-83-1]) for method validation, structural confirmation via techniques like 1H-NMR, 13C-NMR, and mass spectrometry, and demonstration of control strategies capable of detecting and quantifying each specified impurity within the established limits [2] [5]. Non-compliance can result in regulatory actions including rejection of batches or withdrawal of marketing authorization.
Characterization and Origin of Calcipotriol Impurities
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6